

"trans-Communol" chemical structure and properties

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An In-depth Technical Guide to trans-Communol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **trans-Communol**, a labdane diterpenoid. The information is compiled from various scientific sources to support research and development efforts in medicinal chemistry and natural product science.

Chemical Structure and Properties

trans-Communol is a labdane-type diterpenoid that has been isolated from natural sources such as the aerial parts of Salvia cinnabarina and the roots of Aralia continentalis.[1][2] Its chemical identity is established by its unique molecular structure and physicochemical properties.

Table 1: Chemical Identification of trans-Communol



Identifier	Value	Source
CAS Number	10178-31-1	INVALID-LINK
Molecular Formula	C20H32O	INVALID-LINK
Molecular Weight	288.47 g/mol	INVALID-LINK
Appearance	Colorless oil	INVALID-LINK

Table 2: Physicochemical Properties of trans-Communol

Property	Value	Conditions	Source
Optical Rotation	[α]D ²⁵ +4.6°	c 0.61, CHCl₃	INVALID-LINK
Melting Point	Not available	-	-

Spectroscopic Data

The structural elucidation of **trans-Communol** is primarily based on spectroscopic techniques, including Infrared (IR) and Mass Spectrometry (MS). While detailed NMR data is not fully tabulated in the cited literature, key diagnostic signals have been reported in comparison to structurally similar compounds.

Table 3: Spectroscopic Data for trans-Communol



Technique	Data	Source
Infrared (IR)	v _{max} (cm ⁻¹): 3629, 2872, 2852, 1723, 1642, 1451, 1384, 1209, 1018, 908, 895	INVALID-LINK
Mass Spectrometry (MS)	DART-MS: m/z 289 [M+H]+	INVALID-LINK
¹ H NMR	Data not fully available. The spectrum is noted to be similar to that of malonylcommunol, showing signals for a terminal vinyl group, an exocyclic methylene group, and a methyl group on a double bond.	INVALID-LINK
¹³ C NMR	Data not fully available. Signals for an exocyclic methylene at δ 147.7 (C) and 108.2 (CH ₂) have been reported in comparison to related compounds.	INVALID-LINK

Experimental Protocols Isolation of trans-Communol from Salvia cinnabarina

The following protocol describes the general methodology for the extraction and isolation of **trans-Communol** from the aerial parts of Salvia cinnabarina.

- 1. Plant Material and Extraction:
- Dried and ground aerial parts of S. cinnabarina are macerated with dichloromethane (CH₂Cl₂) at room temperature.
- The solvent is evaporated under reduced pressure to yield a crude extract.
- 2. Chromatographic Separation:



- The crude extract is subjected to column chromatography on silica gel.
- Elution is performed with a gradient of n-hexane and ethyl acetate (EtOAc).
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.
- 3. Purification:
- Combined fractions showing the presence of trans-Communol are further purified by column chromatography.
- A common solvent system for purification is dichloromethane:ethanol (98:2).[3]
- The purity of the isolated **trans-Communol** is confirmed by spectroscopic analysis.

Biological Activity

Preliminary studies have indicated that **trans-Communol** exhibits biological activity.

• Enzyme Inhibition:**trans-Communol**, along with related labdane diterpenoids, has shown significant inhibitory activity against yeast α-glucosidase.[1][4] This suggests potential applications in the research of carbohydrate-mediated diseases.

Further research is required to fully elucidate the mechanism of action and to explore other potential pharmacological effects.

Visualizations

The following diagram illustrates the experimental workflow for the isolation of **trans- Communol** from Salvia cinnabarina.



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Caption: Workflow for the isolation of trans-Communol.

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